4-formylphenyl 2-iodobenzoate
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Overview
Description
4-Formylphenyl 2-iodobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a phenyl ring and an iodobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl 2-iodobenzoate typically involves the esterification of 4-formylphenol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature to avoid any side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the iodobenzoate moiety can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Oxidation: 4-formylphenyl 2-carboxybenzoate.
Reduction: 4-hydroxymethylphenyl 2-iodobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-formylphenyl 2-iodobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in Suzuki-Miyaura coupling, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The formyl group can participate in various reactions, acting as an electrophilic center in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an iodobenzoate moiety.
4-Iodobenzoic acid: Contains an iodine atom attached to a benzoic acid moiety, lacking the formyl group.
Uniqueness
4-Formylphenyl 2-iodobenzoate is unique due to the presence of both a formyl group and an iodobenzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-formylphenyl) 2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZRZRJROEDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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